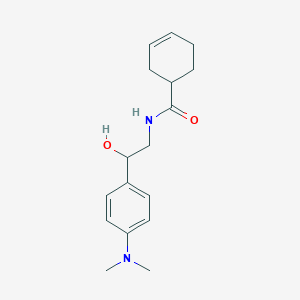

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Analytical Chemistry Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide derivatives have been utilized in capillary zone electrophoresis for the enantiomeric resolution of racemic 2-hydroxy acids. This application demonstrates the compound's role in improving analytical techniques for chiral compound separation, which is crucial in various fields, including pharmaceuticals and biotechnology (Nardi et al., 1993).

Antimicrobial Activity

Compounds derived from this compound have shown promising antimicrobial activity. A study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives revealed significant antibacterial and antifungal effects, suggesting potential applications in developing new antimicrobial agents (Ghorab et al., 2017).

Material Science

In material science, a high-performance electrochromic polyamide derived from a similar compound demonstrated multi-oxidation stages and lower oxidation potentials, which could be instrumental in developing advanced electrochromic devices (ECDs). This research shows the potential for creating materials with novel electronic and optical properties, contributing to the development of smart windows and displays (Li et al., 2021).

Anticancer Agents

The synthesis of functionalized amino acid derivatives related to this compound has been explored for their potential as anticancer agents. Some derivatives exhibited cytotoxicity against human cancer cell lines, indicating their utility in designing new anticancer drugs (Kumar et al., 2009).

Organic Synthesis

The compound has also found application in organic synthesis, serving as a building block for various heterocyclic compounds. Its derivatives have been used to synthesize spiro compounds and other cyclic structures with potential CNS activity, highlighting its versatility in synthetic organic chemistry (Martin et al., 1981).

Mechanism of Action

Mode of Action

The presence of a dimethylamino group and a hydroxyethyl group attached to a phenyl ring suggests potential interactions with various biological targets .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known compounds, it may influence a variety of biochemical pathways .

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-19(2)15-10-8-13(9-11-15)16(20)12-18-17(21)14-6-4-3-5-7-14/h3-4,8-11,14,16,20H,5-7,12H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPYFVULQCPVBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCC=CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2407166.png)

![5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2407172.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide](/img/structure/B2407177.png)

![2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide](/img/structure/B2407180.png)

![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)

![6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407182.png)

![6-[(2,5-Dimethylphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407184.png)

![2-({Amino[(3-methoxybenzyl)sulfanyl]methylene}amino)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine](/img/structure/B2407189.png)